Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate
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Overview
Description
Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate is an organic compound with a complex structure that includes ester and ketone functional groups It is a derivative of pentanedioic acid and is characterized by the presence of acetyl, fluoro, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetyl-4-fluoro-2-methylpentanedioate typically involves multi-step organic reactions. One common method includes the esterification of 2-acetyl-4-fluoro-2-methylpentanedioic acid with ethanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2-acetyl-4-fluoro-2-methylpentanedioic acid, while reduction can produce diethyl 2-hydroxy-4-fluoro-2-methylpentanedioate.
Scientific Research Applications
Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which diethyl 2-acetyl-4-fluoro-2-methylpentanedioate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence metabolic pathways and biochemical processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-acetyl-2-methylpentanedioate: Lacks the fluoro substituent, resulting in different reactivity and applications.
Diethyl 2-acetyl-4-chloro-2-methylpentanedioate: The chloro group provides different chemical properties compared to the fluoro group.
Diethyl 2-acetyl-4-bromo-2-methylpentanedioate:
Uniqueness
Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in specific chemical reactions and applications where these properties are advantageous .
Properties
CAS No. |
57504-65-1 |
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Molecular Formula |
C12H19FO5 |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
diethyl 2-acetyl-4-fluoro-2-methylpentanedioate |
InChI |
InChI=1S/C12H19FO5/c1-5-17-10(15)9(13)7-12(4,8(3)14)11(16)18-6-2/h9H,5-7H2,1-4H3 |
InChI Key |
CWJNTDSLWFBMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)(C(=O)C)C(=O)OCC)F |
Origin of Product |
United States |
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